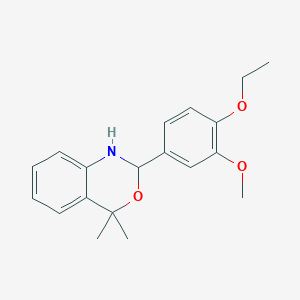![molecular formula C22H24N2O3S3 B11080324 Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate](/img/structure/B11080324.png)
Ethyl 4-[({2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]-1,3-thiazolidin-3-yl}carbonothioyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, involving the cyclization of a 1,4-diketone with sulfur.
Coupling of the Thiazole and Thiophene Rings: This step involves the formation of a carbon-carbon bond between the thiazole and thiophene rings, typically using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium ethoxide (NaOEt), ethanol as solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE: shares similarities with other thiazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of ETHYL 4-[({2-[5-(3-HYDROXY-3-METHYL-1-BUTYNYL)-2-THIENYL]-1,3-THIAZOLAN-3-YL}CARBOTHIOYL)AMINO]BENZOATE lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of both thiazole and thiophene rings in a single molecule provides a unique scaffold for the development of new compounds with diverse biological and material properties.
Properties
Molecular Formula |
C22H24N2O3S3 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]-1,3-thiazolidine-3-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C22H24N2O3S3/c1-4-27-20(25)15-5-7-16(8-6-15)23-21(28)24-13-14-29-19(24)18-10-9-17(30-18)11-12-22(2,3)26/h5-10,19,26H,4,13-14H2,1-3H3,(H,23,28) |
InChI Key |
NASNFHVQDRJWNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)C#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(2,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11080244.png)

![3-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11080252.png)
![3-Acetylamino-4-isobutylsulfanyl-6-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B11080262.png)
![2-fluoro-N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11080266.png)
![11-(3-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080273.png)

![7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11080307.png)

![2-{1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11080329.png)
![2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B11080330.png)
![2-(2-Hydroxy-1-naphthyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11080331.png)
![6',6'-dimethyl-7-(2-oxo-2-phenylethoxy)-4-phenyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidin]-2'(3'H)-one](/img/structure/B11080332.png)
